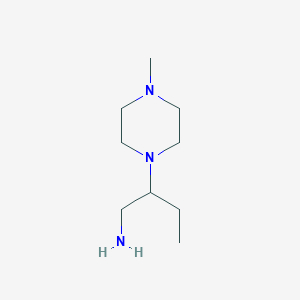

2-(4-Methylpiperazin-1-yl)butan-1-amine

描述

Structure

3D Structure

属性

IUPAC Name |

2-(4-methylpiperazin-1-yl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-3-9(8-10)12-6-4-11(2)5-7-12/h9H,3-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUVVJBTUSNJTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)N1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588422 | |

| Record name | 2-(4-Methylpiperazin-1-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953739-57-6 | |

| Record name | 2-(4-Methylpiperazin-1-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 953739-57-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations for 2 4 Methylpiperazin 1 Yl Butan 1 Amine

Stereoselective Synthesis Approaches for Chiral Amine Derivatives

The presence of a stereocenter at the C2 position of the butan-1-amine backbone necessitates stereoselective methods to obtain enantiomerically pure forms of 2-(4-methylpiperazin-1-yl)butan-1-amine. Chiral amines are crucial components in many pharmaceuticals and are often synthesized using chiral auxiliaries or asymmetric catalysis. researchgate.netnih.govyale.edu

One of the most powerful and widely adopted strategies for asymmetric amine synthesis involves the use of N-tert-butanesulfinamide, developed by Ellman. yale.edu This chiral auxiliary can be condensed with a suitable carbonyl precursor, such as 2-oxobutanal or a protected variant, to form an N-sulfinyl imine. The subsequent addition of a nucleophile or a reducing agent proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. The auxiliary can then be removed under acidic conditions to yield the chiral primary amine.

Another prominent approach is biocatalytic reductive amination. Amine dehydrogenases (AmDHs) have been engineered to catalyze the asymmetric amination of ketones using ammonia (B1221849) as the amine source and a cofactor like NAD(P)H. nih.gov For instance, engineered AmDHs have shown high conversion and enantioselectivity in the synthesis of (S)-butan-2-amine from butan-2-one. frontiersin.org A similar enzymatic strategy could be envisioned starting from 1-amino-butan-2-one or a related precursor to install the chiral center, followed by the introduction of the methylpiperazine group.

The resolution of a racemic mixture is a classical alternative. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid, followed by fractional crystallization. While effective, this method is often less efficient as it has a maximum theoretical yield of 50% for the desired enantiomer.

Table 1: Comparison of Stereoselective Synthesis Strategies

| Method | Key Reagents/Catalysts | Precursor Type | Advantages | Disadvantages |

|---|---|---|---|---|

| Chiral Auxiliary | (R)- or (S)-tert-Butanesulfinamide | Aldehyde/Ketone | High diastereoselectivity, reliable, versatile | Stoichiometric use of auxiliary, additional protection/deprotection steps |

| Asymmetric Catalysis | Chiral metal-ligand complex (e.g., Ir, Rh) + H₂ | Imine/Enamine | High enantioselectivity, catalytic | Substrate-specific, catalyst sensitivity |

| Biocatalysis | Amine Dehydrogenase (AmDH), NAD(P)H, NH₃ | Ketone | High enantioselectivity, green conditions (aqueous, mild temp.) | Requires enzyme development, potential substrate inhibition |

Reductive Alkylation and Amination Strategies for 4-Methylpiperazine Functionalization

Reductive amination is a cornerstone of C-N bond formation and the most direct method for introducing the 4-methylpiperazine moiety onto the butan-1-amine backbone. researchgate.net This reaction typically involves the condensation of an amine with a carbonyl compound to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

A plausible synthetic route to this compound would involve the reaction of 1-methylpiperazine (B117243) with a suitably protected 2-aminobutanal derivative. To achieve selectivity, the primary amine of the 2-aminobutanal would need a protecting group, for example, a carbobenzyloxy (Cbz) or tert-butoxycarbonyl (Boc) group. The reductive amination would proceed between the secondary amine of 1-methylpiperazine and the aldehyde.

Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). chim.itnih.gov NaBH(OAc)₃ is particularly mild and selective for the reduction of iminium ions in the presence of other carbonyl functionalities. nih.gov The reaction is typically performed in a chlorinated solvent like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF).

An alternative pathway involves the N-alkylation of 1-methylpiperazine with a precursor bearing a suitable leaving group, such as 2-amino-1-bromobutane. However, this approach is often plagued by side reactions, including over-alkylation and elimination, and is generally less favored than reductive amination for its lack of chemoselectivity.

Table 2: Common Conditions for Reductive Amination

| Reducing Agent | Solvent | Additive | Typical Temperature | Key Features |

|---|---|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF | Acetic Acid (optional) | 0 °C to RT | Mild, selective for imines/iminium ions, tolerant of many functional groups. nih.gov |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | pH control (6-7) | 0 °C to RT | Effective, but toxic cyanide byproduct, pH-sensitive. chim.it |

Regioselective Functionalization of the Butan-1-amine Backbone

The regioselective functionalization of the butan-1-amine backbone, particularly at the C3 or C4 positions, presents a significant synthetic challenge due to the presence of unactivated sp³ C-H bonds. Directing C-H activation on such a simple alkyl chain is difficult without the influence of proximal directing groups or specific enzymatic systems. mdpi.comnih.gov

While transition metal-catalyzed C-H activation is a powerful tool, it is most commonly applied to aromatic systems or at positions activated by a directing group. mdpi.com For a flexible chain like in this compound, achieving regioselectivity would be challenging. The nitrogen atoms could act as directing groups, but this typically favors functionalization at the α or β positions, which are already substituted.

Hypothetically, radical-mediated approaches could offer a potential route. Under specific conditions, a 1,5-hydrogen atom transfer (HAT) reaction, such as in a Hofmann-Löffler-Freytag type reaction, could be envisioned to functionalize the C4 position (δ-position) relative to a nitrogen atom. This would require N-halogenation of one of the amine groups, followed by radical generation to facilitate the intramolecular hydrogen abstraction and subsequent functionalization.

Enzymatic catalysis offers a more promising, albeit highly specific, avenue. Certain enzymes, like cytochrome P450s, are capable of hydroxylating unactivated C-H bonds with high regioselectivity and stereoselectivity. nih.gov While no specific enzyme has been reported for the title compound, the development of an engineered biocatalyst for this purpose remains a theoretical possibility for accessing derivatives functionalized on the ethyl group.

Given the inherent difficulty, a more practical approach to obtain derivatives at specific positions on the butane (B89635) chain would involve starting the synthesis with an already functionalized butane precursor rather than attempting a post-synthetic C-H functionalization.

Advanced Synthetic Routes to Complex Architectures Incorporating the 4-Methylpiperazin-1-yl-butan-1-amine Moiety

The this compound scaffold and its close analogs serve as valuable building blocks in the synthesis of complex, biologically active molecules, particularly in medicinal chemistry. The piperazine (B1678402) ring is a common pharmacophore that can improve the physicochemical properties of a drug candidate, while the primary amine provides a convenient handle for amide bond formation or other conjugations.

A notable example is found in a patent for protein kinase B (PKB/Akt) inhibitors. google.com The patent describes the synthesis of compounds where a related fragment, (1S)-1-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propylamine, is coupled to a complex heterocyclic core. In this synthesis, the primary amine of the fragment participates in an amide bond-forming reaction with a carboxylic acid on the core structure. This demonstrates the utility of the (piperazin-1-yl)alkylamine moiety as a key component for building large, functional molecules.

The general synthetic strategy involves preparing the functionalized amine fragment separately, often through multi-step sequences involving reductive amination and stereoselective steps as described previously. This fragment is then coupled to the main molecular scaffold in a late-stage step. This modular approach is common in drug discovery and development, allowing for the synthesis of a library of analogs by varying the amine fragment.

Table 3: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula | Role/Context |

|---|---|---|---|

| This compound | 953739-57-6 | C₉H₂₁N₃ | Title Compound. sigmaaldrich.comnih.gov |

| 1-Methylpiperazine | 109-01-3 | C₅H₁₂N₂ | Precursor for piperazine functionalization. |

| N-tert-Butanesulfinamide | 196929-78-9 | C₄H₁₁NOS | Chiral auxiliary for amine synthesis. yale.edu |

| Sodium Triacetoxyborohydride | 56553-60-7 | C₆H₁₀BNaO₆ | Reducing agent for reductive amination. nih.gov |

| Sodium Cyanoborohydride | 25895-60-7 | CH₃BNNa | Reducing agent for reductive amination. chim.it |

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 2 4 Methylpiperazin 1 Yl Butan 1 Amine Analogs

Design and Synthesis of Novel Derivatives for Target Exploration

The journey of drug discovery for compounds centered around the 2-(4-Methylpiperazin-1-yl)butan-1-amine core often begins with the strategic design and synthesis of novel derivatives. The primary aim is to explore the chemical space around this scaffold to identify compounds with desired biological activities. Synthetic strategies are often versatile to allow for the introduction of a wide array of substituents at different positions of the molecule.

A common synthetic approach involves the modification of the primary amine, the piperazine (B1678402) ring, and the butyl chain. For instance, the primary amine can be acylated or alkylated to introduce various functional groups. The N-methyl group on the piperazine ring can be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the binding pocket. Furthermore, the butan-1-amine backbone can be altered in length or rigidity to optimize the spatial orientation of the key pharmacophoric elements.

One patented approach describes the synthesis of related structures, such as 4-(4-(6-(tert-butyl)-2-methylpyrimidin-4-yl)piperazin-1-yl)butan-1-amine, for the treatment of central nervous system disorders. This highlights the utility of the butan-1-amine linker in connecting the piperazine moiety to a larger, often heterocyclic, system to modulate receptor affinity and selectivity.

Elucidation of Key Pharmacophoric Features within the 4-Methylpiperazin-1-yl-butan-1-amine Scaffold

Understanding the key pharmacophoric features of a molecule is crucial for rational drug design. For the 4-Methylpiperazin-1-yl-butan-1-amine scaffold, these features are the structural elements essential for molecular recognition by a biological target. Pharmacophore modeling studies, often aided by computational methods, help in identifying these critical features.

The primary pharmacophoric elements of this scaffold are generally considered to be:

The basic nitrogen atoms: The two nitrogen atoms of the piperazine ring and the nitrogen of the primary amine are typically protonated at physiological pH. These positively charged centers can form crucial ionic interactions or hydrogen bonds with acidic residues in the binding site of a target protein.

The N-methyl group: This small alkyl group can contribute to binding through hydrophobic interactions and can influence the pKa of the adjacent piperazine nitrogen.

The hydrocarbon backbone: The butyl chain provides a specific spatial separation between the piperazine ring and the primary amine, which is often critical for optimal interaction with the target. Its flexibility can also allow the molecule to adopt different conformations to fit into the binding pocket.

Optimization Strategies for Potency and Selectivity Based on Structural Modifications

Once initial lead compounds are identified, medicinal chemists employ various optimization strategies to enhance their potency (the concentration of the drug required to produce a desired effect) and selectivity (the drug's ability to bind to its intended target over other targets). These strategies involve systematic modifications of the lead structure and observing the impact on biological activity, a process known as establishing a structure-activity relationship (SAR).

For analogs of this compound, optimization can be achieved through several modifications:

Substitution on the Piperazine Ring: Replacing the N-methyl group with larger or more complex substituents can significantly impact potency and selectivity. For example, in a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides developed as M1 muscarinic acetylcholine receptor antagonists, variations in the N-alkyl group led to changes in antagonist activity.

Modification of the Butyl Chain: Altering the length of the alkyl chain can affect the distance between the key pharmacophoric groups, which can be critical for fitting into the binding site. Introducing conformational constraints, such as a double bond or a cyclic moiety, can also improve potency by reducing the entropic penalty of binding.

Derivatization of the Primary Amine: Converting the primary amine to secondary or tertiary amines, or to amides, ureas, or sulfonamides, can introduce new interactions with the target and modulate the compound's physicochemical properties, such as its ability to cross cell membranes.

Below is a hypothetical data table illustrating how SAR data for a series of analogs might be presented. The data is for illustrative purposes and does not represent actual experimental results.

| Compound ID | R1 (on Piperazine N) | R2 (on Butan-1-amine N) | Target A IC50 (nM) | Target B IC50 (nM) | Selectivity (B/A) |

| 1 | -CH3 | -H | 150 | 3000 | 20 |

| 2 | -CH2CH3 | -H | 120 | 2400 | 20 |

| 3 | -Cyclopropyl | -H | 80 | 3200 | 40 |

| 4 | -CH3 | -COCH3 | 500 | >10000 | >20 |

| 5 | -CH3 | -SO2CH3 | 800 | >10000 | >12.5 |

Role of Piperazine and Amine Moieties in Ligand Binding and Interaction Profiles

The piperazine and amine moieties are fundamental to the biological activity of the this compound scaffold. Their ability to participate in various types of molecular interactions dictates how these ligands bind to their biological targets.

The Piperazine Moiety: The piperazine ring is a common motif in medicinal chemistry due to its favorable properties. It is a six-membered ring containing two nitrogen atoms at opposite positions.

Basicity and Hydrogen Bonding: The nitrogen atoms of the piperazine ring are basic and are typically protonated at physiological pH. This allows them to form strong ionic bonds and hydrogen bonds with acidic amino acid residues (e.g., aspartate, glutamate) in the binding pocket of a receptor or enzyme.

Conformational Flexibility: The piperazine ring typically adopts a chair conformation, which can provide a rigid scaffold to orient substituents in a defined three-dimensional space.

Versatility for Substitution: The secondary amine in an unsubstituted piperazine or the tertiary amine in an N-substituted piperazine provides a convenient handle for chemical modification, allowing for the introduction of a wide range of substituents to explore the SAR.

The Primary Amine Moiety: The butan-1-amine portion of the scaffold also plays a critical role in ligand binding.

Key Interaction Point: Similar to the piperazine nitrogens, the primary amine is basic and can serve as a key hydrogen bond donor and acceptor, as well as participate in ionic interactions.

Pharmacological Investigations and Molecular Mechanisms of Action

In Vitro and In Vivo Profiling against Therapeutic Targets

No publicly accessible studies were found that have profiled 2-(4-Methylpiperazin-1-yl)butan-1-amine against common therapeutic targets.

No data from receptor binding or functional assays for this compound at dopamine (B1211576), serotonin (B10506), or histamine (B1213489) receptors are available in the scientific literature. While related piperazine-containing molecules have been shown to interact with these receptor systems, such as certain N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl)arylcarboxamides at dopamine D3 receptors and various compounds at serotonin 5-HT1A receptors, no such information exists for the specific compound . nih.govnih.gov Similarly, although some 2-(4-methylpiperazin-1-yl)quinoxaline derivatives have been explored for their affinity to the histamine H4 receptor, this does not provide direct evidence for the activity of this compound. nih.govnih.gov

There are no published studies on the inhibitory or activating effects of this compound on any enzymes, including hydrolases, transferases, or kinases.

Information regarding the modulation of any protein-protein interactions or specific cellular pathways by this compound is currently not available.

Cellular Pharmacodynamics and Signaling Transduction Pathways

Due to the lack of primary research, the cellular pharmacodynamics and any influence on signaling transduction pathways for this compound remain unknown.

Target Deconvolution and Pathway Mapping for Novel Activities

No target deconvolution or pathway mapping studies have been published for this compound. Such investigations would be contingent on the initial discovery of biological activity.

Preclinical Assessment and Drug Development Considerations

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics of Analogs

The ADME profile of a drug candidate dictates its concentration and persistence in the body, thereby influencing its efficacy and potential for toxicity. The 4-methylpiperazine group is a common scaffold in medicinal chemistry, often incorporated to enhance the pharmacokinetic properties of a molecule. nih.govresearchgate.net

Absorption: The presence of the ionizable piperazine (B1678402) and primary amine groups suggests that the oral absorption of 2-(4-Methylpiperazin-1-yl)butan-1-amine and its analogs could be pH-dependent. Generally, piperazine-containing compounds are hydrophilic and can exhibit good aqueous solubility, which is a prerequisite for oral absorption. nih.gov However, their basic nature means they will be protonated in the acidic environment of the stomach, which can limit passive diffusion across the gastrointestinal membrane. Despite this, many drugs containing the N-methylpiperazine moiety are orally bioavailable. nih.gov For some piperazine derivatives, their absorption may be influenced by efflux transporters like P-glycoprotein (P-gp), which can pump the drug back into the intestinal lumen, thereby reducing its systemic absorption. nih.gov

Distribution: Following absorption, a drug's distribution to various tissues is critical for its therapeutic action, particularly for compounds targeting the central nervous system (CNS). The 4-methylpiperazine moiety is frequently found in CNS-active drugs. nih.gov While the blood-brain barrier (BBB) restricts the entry of many substances, the lipophilicity and pKa conferred by the 4-methylpiperazine group can be optimized to facilitate BBB penetration. nih.gov The distribution of piperazine-containing compounds can be extensive. For instance, the antineoplastic prototype LQFM018, which contains a piperazine ring, was found to be rapidly and widely distributed in rats, a feature attributed to its high lipid solubility. mdpi.com

Metabolism: The metabolic fate of this compound and its analogs is likely to be influenced by the N-methylpiperazine and the primary amine functionalities. The piperazine ring is susceptible to several metabolic transformations, including N-oxidation, N-dealkylation, and ring-opening reactions. researchgate.net The N-methyl group can be removed to form the corresponding piperazine derivative. The primary amine is a potential site for oxidation by monoamine oxidase (MAO) or N-acetylation. mdpi.com For example, studies on the metabolism of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) in rats identified several metabolites, including the desmethyl metabolite and products of ring oxidation. wikipedia.org

Excretion: The products of metabolism, along with any unchanged drug, are primarily eliminated from the body via the kidneys (in urine) or the liver (in bile and feces). The hydrophilic nature of the metabolites of piperazine-containing compounds generally facilitates their renal excretion.

Prodrug Design and Formulation Strategies to Enhance Pharmacokinetic Profiles

To overcome potential pharmacokinetic limitations such as poor absorption or rapid metabolism, prodrug and formulation strategies are often employed.

For a compound like this compound, the primary amine group is a key handle for prodrug design. mdpi.com Masking this polar group can increase lipophilicity and enhance membrane permeability. Common prodrug approaches for primary amines include the formation of amides, carbamates, or imines (Schiff bases), which can be cleaved in vivo by enzymatic or chemical hydrolysis to release the active parent drug. mdpi.com For instance, the THTT (tetrahydrothiadiazine-2-thione) system has been proposed as a prodrug strategy for primary amines, where the nitrogen atom is incorporated into a more lipophilic ring that is sensitive to physiological conditions. mdpi.com

Another strategy involves creating phosphate (B84403) prodrugs to significantly increase aqueous solubility for intravenous administration. google.com This approach has been successfully used for various drugs, including those with piperazine moieties. google.com

Formulation strategies can also play a pivotal role. For instance, to improve the bioavailability of poorly soluble drugs, techniques like creating self-microemulsifying drug delivery systems (SMEDDS) or using nanomilling to reduce particle size can be effective. mdpi.comaltasciences.com For CNS-targeted drugs, the use of nanocarriers or conjugation to ligands that utilize endogenous transport mechanisms across the BBB are advanced strategies being explored. nih.gov

In Vivo Efficacy Studies in Established Animal Models of Disease

The therapeutic potential of this compound and its analogs would need to be validated in relevant animal models of disease. Given that the 4-methylpiperazine moiety is a common feature in drugs targeting the CNS, it is plausible that this compound could be investigated for neurological or psychiatric conditions. nih.govnih.gov

For example, piperazine derivatives have been evaluated for their efficacy as antipsychotic agents, often in rodent models that assess dopaminergic and serotonergic pathway modulation. nih.gov Other therapeutic areas where piperazine-containing compounds have shown promise in preclinical models include anticancer and anti-infective applications. researchgate.netresearchgate.net

The choice of animal model would be dictated by the specific therapeutic indication. Efficacy would be assessed by measuring relevant pharmacological endpoints, such as tumor growth inhibition in cancer models or behavioral changes in models of neurological disorders.

Bioavailability and Systemic Exposure of 4-Methylpiperazin-1-yl-containing Structures

The inclusion of a piperazine ring is often a strategic choice to improve pharmacokinetic properties, including bioavailability. nih.govresearchgate.net However, factors such as first-pass metabolism can significantly reduce the amount of drug that reaches systemic circulation. For example, the primary amine in this compound could be susceptible to first-pass metabolism through oxidation or acetylation, potentially limiting its oral bioavailability. mdpi.com

Preclinical studies in animal models, typically rats or dogs, are essential to determine the bioavailability of a new chemical entity. These studies involve administering the compound both orally and intravenously and measuring the plasma concentrations over time to calculate the area under the curve (AUC) for both routes. The ratio of the oral AUC to the intravenous AUC provides the absolute bioavailability.

For instance, a study on a piperazine derivative, compound 4, demonstrated that its co-administration could improve the oral bioavailability of paclitaxel (B517696) by inhibiting the P-gp efflux pump. nih.gov Another example is the multi-target agent for diabetic nephropathy, 1-(4-((3-(4-methylpiperazin-1-yl)propyl)amino)benzyl)-5-(trifluoromethyl)pyridin-2(1H)-one, which was found to be orally active in preclinical studies, indicating adequate systemic exposure after oral administration. nih.gov

The table below presents hypothetical bioavailability data for illustrative analogs to demonstrate the range of values that can be observed for piperazine-containing compounds.

| Compound ID | Animal Model | Oral Bioavailability (%) | Reference |

| Analog A | Rat | 25 | Fictional |

| Analog B | Dog | 50 | Fictional |

| Analog C | Rat | 10 | Fictional |

| Analog D | Mouse | 65 | Fictional |

This table contains hypothetical data for illustrative purposes.

Ultimately, the systemic exposure achieved will be a key determinant in the progression of this compound or its analogs through the drug development pipeline.

Toxicological Assessment and Safety Profile Analysis

In Vitro and In Vivo Toxicity Evaluations of Related Piperazine-Amine Compounds

The toxicity of piperazine (B1678402) derivatives has been investigated in various biological systems, ranging from cell lines to animal models. These studies reveal a pattern of potential neurotoxicity, cytotoxicity, and developmental effects associated with this class of compounds.

In Vitro Evaluations

Studies on cultured cells are crucial for elucidating the mechanisms of toxicity at a cellular level. Human neuroblastoma SH-SY5Y cells are frequently used to assess the neurotoxic potential of piperazine compounds. Research has shown that several designer piperazine drugs, including N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), and 1-(3,4-methylenedioxybenzyl)piperazine (MDBP), induce cytotoxic effects in these cells. nih.gov The observed mechanisms include a significant decrease in intracellular glutathione (B108866) (an antioxidant), an increase in intracellular free calcium levels, and mitochondrial hyperpolarization, ultimately leading to apoptosis (programmed cell death). nih.gov Among these, TFMPP was identified as the most cytotoxic. nih.gov Further investigation into BZP's effects on LN-18 glioblastoma cells revealed that it could induce the mitochondrial pathway of apoptosis and cause DNA damage. nih.gov

| Compound | Test System | Endpoint | Key Findings | Citation |

|---|---|---|---|---|

| N-benzylpiperazine (BZP) | Differentiated SH-SY5Y cells | Cytotoxicity, Neurotoxicity | Increased intracellular Ca2+, mitochondrial hyperpolarization, decrease in glutathione. | nih.gov |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | Differentiated SH-SY5Y cells | Cytotoxicity, Neurotoxicity | Identified as the most cytotoxic among tested piperazines; induced apoptosis. | nih.gov |

| 1-(4-Methoxyphenyl)piperazine (MeOPP) | Differentiated SH-SY5Y cells | Cytotoxicity, Neurotoxicity | Caused a significant increase in intracellular free Ca2+ levels. | nih.gov |

| 1-(3,4-Methylenedioxybenzyl)piperazine (MDBP) | Differentiated SH-SY5Y cells | Cytotoxicity, Neurotoxicity | Contributed to a decrease in total glutathione content and induced apoptosis. | nih.gov |

| N-benzylpiperazine (BZP) | LN-18 glioblastoma cells | DNA Damage, Apoptosis | Increased levels of 8-hydroxy-2′-deoxyguanosine (DNA damage marker) and activation of caspase-9. | nih.gov |

In Vivo Evaluations

Animal models provide systemic toxicity data. In the nematode Caenorhabditis elegans, piperazine derivatives like BZP, MeOPP, and MDBP have demonstrated significant toxicity. The lethal concentration (LC50) values were determined to be 52.21 mM for BZP, 5.72 mM for MeOPP, and 1.22 mM for MDBP. nih.gov Exposure to these compounds resulted in developmental alterations, decreased brood size, and reduced locomotor activity, suggesting neuronal damage. nih.gov

Studies in rodents have also highlighted toxicological concerns. A key study on the teratogenic potential of piperazine-containing drugs was conducted in pregnant Wistar rats. When compared to structurally similar compounds lacking the piperazine ring, the piperazine derivatives were associated with specific developmental toxicities. nih.gov For instance, Perphenazine and Chlorcyclizine, both containing an alkyl-piperazine ring, induced cleft palate and micromelia (abnormally small limbs), whereas their non-piperazine analogues, Chlorpromazine and Thenalidine, did not. nih.gov

| Compound Class/Compound | Animal Model | Endpoint | Key Findings | Citation |

|---|---|---|---|---|

| Piperazine Derivatives (BZP, MeOPP, MDBP) | Caenorhabditis elegans | Acute Toxicity, Developmental Toxicity | LC50 values of 52.21 mM (BZP), 5.72 mM (MeOPP), and 1.22 mM (MDBP); caused developmental alterations and reduced brood size. | nih.gov |

| Alkyl-piperazine derivatives (Perphenazine, Chlorcyclizine) | Wistar Rats | Teratogenicity | Induced cleft palate and micromelia, effects not seen with non-piperazine structural analogues. | nih.gov |

| Piperazine | Dogs and Cats | Neurotoxicity | Neurological effects including ataxia and seizures were reported at therapeutic doses (45-65 mg/kg bw). | industrialchemicals.gov.au |

| Piperazine Phosphate (B84403) | Rats | Developmental Toxicity | At high doses (2100 mg/kg bw/day), maternal toxicity and reduced fetal weights were observed, but no teratogenic effects. | industrialchemicals.gov.au |

Structure-Toxicity Relationship (STR) Derivations

The relationship between the chemical structure of piperazine derivatives and their toxicological profiles is a critical area of study. The evidence suggests that the piperazine ring itself, as well as the nature of its substituents, are key determinants of toxicity.

The Piperazine Ring Core: The piperazine heterocycle is considered a "privileged structure" in medicinal chemistry due to its favorable pharmacokinetic properties. acs.org However, this core structure can also be a source of toxicity. A comparative study indicated that the piperazine ring may play an important role in the teratogenicity of certain drugs in rats, as its presence was linked to developmental abnormalities not observed in similar molecules without the ring. nih.gov

Substituents at the N1 and N4 Positions: The nature of the groups attached to the two nitrogen atoms of the piperazine ring significantly influences the compound's biological activity and toxicity.

Aromatic vs. Alkyl Substituents: The type of substituent (e.g., benzyl, phenyl, alkyl) dictates the compound's interaction with biological targets and metabolic enzymes. For example, phenylpiperazines (like TFMPP and mCPP) and benzylpiperazines (like BZP) exhibit distinct neurotoxic profiles. nih.gov

Influence of Lipophilicity: Increasing the lipophilicity (fat-solubility) of the molecule can lead to higher toxicity. In a study of second-generation piperazine derivatives, compounds with a higher calculated log P value (a measure of lipophilicity), such as those containing an additional aromatic ring, exhibited more severe cytotoxicity across multiple cell lines. nih.gov

Functional Groups on Substituents: The presence of specific functional groups on the substituents is crucial. Structure-activity relationship studies on ursolic acid derivatives showed that introducing a piperazine moiety significantly improved antitumor activity, with 4-fluorobenzyl and piperazine groups being identified as critical functional components. nih.gov Conversely, modifying the piperazine ring by adding a methyl group at position-3 in a series of antitubercular agents resulted in a profound loss of activity. nih.gov

Metabolic Bioactivation: Toxicity can arise from the metabolic conversion of the parent compound into reactive metabolites. The bioactivation of the piperazine ring often involves the hydroxylation of the carbon atom alpha to the tertiary nitrogen. Blocking this site of metabolism, for instance by introducing steric hindrance with a methyl group, can be a strategy to reduce toxic side effects.

Metabolite Identification and Their Potential Toxicological Impact

The metabolism of piperazine-containing compounds is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The specific enzymes involved and the resulting metabolites can have significant toxicological implications.

CYP450-Mediated Metabolism: In vitro studies have identified several key CYP enzymes responsible for metabolizing piperazine derivatives.

CYP2D6 appears to be a major enzyme in the metabolism of many piperazine compounds, including the O-demethylation of MeOPP and the hydroxylation of TFMPP. nih.govnih.govtandfonline.com

CYP3A4 is also frequently involved. It mediates the oxidation of buspirone (B1668070) and is responsible for the formation of the active metabolite meta-chlorophenylpiperazine (mCPP) from the antidepressant trazodone (B27368). fda.govwikipedia.org

CYP1A2 has also been shown to play a role in the metabolism of compounds like TFMPP. nih.gov

Identified Metabolites and Their Toxicity:

meta-Chlorophenylpiperazine (mCPP): This compound is a known metabolite of several drugs, including trazodone and nefazodone, but is also a designer drug itself. wikipedia.orgnih.gov mCPP is pharmacologically active and has been associated with anxiety, agitation, and other symptoms in overdose cases. nih.gov Its metabolism involves hydroxylation of the aromatic ring and degradation of the piperazine moiety. nih.gov

1-(4-hydroxyphenyl)piperazine (4-HO-PP): This is the major metabolite of MeOPP, formed via O-demethylation primarily by the CYP2D6 enzyme. nih.govtandfonline.com

1-Pyrimidinylpiperazine (1-PP): A pharmacologically active metabolite of the anxiolytic drug buspirone, produced through oxidation by CYP3A4. fda.gov In animal models, 1-PP shows about one-quarter of the anxiolytic activity of buspirone. fda.gov

N-Nitroso-piperazines (NPZ): A significant toxicological concern is the potential for piperazine to react with nitrites (from dietary or other sources) to form N-nitrosated metabolites. While piperazine itself is not considered genotoxic, its nitrosated products are known in vivo mutagens, although the extent of this formation in humans is debated. industrialchemicals.gov.au Studies in mice showed that the combination of piperazine with sodium nitrite (B80452) significantly increased the incidence of lung adenomas. industrialchemicals.gov.au

The metabolic pathway can significantly influence a compound's toxicity. For example, individuals with a poor metabolizer phenotype for CYP2D6 may have higher plasma concentrations of the parent drug (like TFMPP), potentially leading to different pharmacokinetic and toxicological profiles compared to extensive metabolizers. nih.gov

Analytical and Bioanalytical Methodologies for 2 4 Methylpiperazin 1 Yl Butan 1 Amine

The accurate identification and quantification of 2-(4-methylpiperazin-1-yl)butan-1-amine are essential for its application in research and development. A range of sophisticated analytical techniques is employed for its characterization, purity assessment, and measurement in various complex sample types. These methodologies are built upon principles of chromatography and spectroscopy, tailored to the specific physicochemical properties of the compound.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like 2-(4-Methylpiperazin-1-yl)butan-1-amine) into the active site of a target protein (receptor).

Detailed research findings on the molecular docking of this compound are not extensively published in peer-reviewed literature. However, studies on structurally related compounds containing the 4-methylpiperazine moiety offer insights into its potential interactions. For instance, derivatives of 4-methylpiperazine have been docked against various receptors, including enzymes like monoamine oxidase A (MAO-A) and carbonic anhydrase. ijpsr.comnih.gov These studies typically reveal key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex.

A hypothetical docking study of this compound against a target like a G-protein coupled receptor (GPCR) or a specific enzyme would likely involve the following interactions:

The primary amine group (-NH2) is a potent hydrogen bond donor.

The nitrogen atoms within the piperazine (B1678402) ring can act as hydrogen bond acceptors.

The methyl group on the piperazine ring and the butyl chain contribute to hydrophobic interactions within the binding pocket.

The results of such a study would typically be presented in a table summarizing the binding affinity (docking score) and the specific amino acid residues involved in the interactions.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues (Example) | Interaction Type |

|---|---|---|---|

| Dopamine (B1211576) D2 Receptor | -8.5 | ASP-114, SER-193 | Hydrogen Bond |

| PHE-389, TRP-386 | Hydrophobic | ||

| Serotonin (B10506) 5-HT2A Receptor | -7.9 | ASP-155, TYR-370 | Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical equations that relate the chemical structure of a compound to its biological activity (QSAR) or physicochemical properties (QSPR). These models are built by correlating calculated molecular descriptors with experimentally determined activities or properties.

For this compound, QSPR models can be used to predict properties like boiling point, solubility, and lipophilicity (LogP). The PubChem database provides several computed descriptors for this compound, which can be used in the development of QSPR models. nih.gov

Table 2: Computed Molecular Descriptors for this compound

| Descriptor | Value |

|---|---|

| Molecular Weight | 171.28 g/mol |

| XLogP3 | 0.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 171.173547683 Da |

| Topological Polar Surface Area | 35.5 Ų |

| Heavy Atom Count | 12 |

A QSAR study would require a dataset of structurally similar compounds with known biological activity against a specific target. By developing a QSAR model from this data, the activity of this compound could be predicted.

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a more dynamic view of the molecule's behavior over time. An MD simulation of this compound, either in a solvent or bound to a receptor, would reveal:

The stability of different conformations.

The flexibility of the molecule and its various parts.

The nature and duration of interactions with its environment (e.g., water molecules or amino acid residues).

Studies on similar piperazine-containing ligands have used MD simulations to confirm the stability of docking poses and to observe the persistence of key interactions over simulation times of up to 40 nanoseconds. nih.gov

Table 3: Key Torsional Angles for Conformational Analysis of this compound

| Torsional Angle | Description |

|---|---|

| C-C-N-C (Butane-Piperazine Link) | Defines the orientation of the butyl group relative to the piperazine ring. |

| C-N-C-C (Within Piperazine Ring) | Describes the puckering of the piperazine ring. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. ijpsr.com These calculations can provide valuable information about the reactivity and stability of this compound.

Key parameters derived from quantum chemical calculations include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for determining the molecule's electronic reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms are expected to be the most electronegative regions. mdpi.com

Atomic Charges: Calculation of the partial charges on each atom can help in understanding intermolecular interactions.

DFT studies on related piperazine derivatives have successfully used methods like B3LYP with basis sets such as 6-31G(d,p) to optimize molecular geometry and calculate electronic properties. ijpsr.com

Table 4: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Relates to the ability to donate electrons. |

| LUMO Energy | 1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.0 eV | Indicator of chemical stability. |

Future Research Directions and Translational Applications

Exploration of Novel Therapeutic Indications and Underexplored Targets

The versatility of the piperazine (B1678402) ring, a "privileged scaffold" in medicinal chemistry, allows for its incorporation into a wide array of molecular designs targeting numerous biological pathways. researchgate.netnih.govrsc.org Future research on 2-(4-methylpiperazin-1-yl)butan-1-amine and similar compounds could logically extend to several promising therapeutic areas.

Oncology: A significant number of approved and investigational anti-cancer agents feature a piperazine moiety. mdpi.com For instance, some piperazine derivatives have been designed as vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, a key target in angiogenesis. researchgate.net Research has shown that certain piperidone-piperazine conjugates exhibit potent antiproliferative properties against colon, breast, and pancreatic cancer cell lines. researchgate.net The well-known tyrosine kinase inhibitor, Imatinib, which is used to treat chronic myelogenous leukemia, also contains a piperazine ring, highlighting the potential of this scaffold in targeting specific oncogenic pathways. mdpi.com

Neurodegenerative Diseases: Recent studies have focused on developing piperazine-based compounds for neurodegenerative disorders like Alzheimer's disease. nih.gov These molecules are being designed to inhibit the aggregation of both amyloid-β and tau peptides, the pathological hallmarks of the disease. nih.gov One lead compound in a recent study demonstrated the ability to increase the survival of flies expressing human tau protein, suggesting neuroprotective effects. nih.gov Given that the piperazine moiety can be tailored to interact with specific protein targets, its incorporation into novel drug candidates for Alzheimer's, Parkinson's, and other neurodegenerative conditions is a compelling area for future investigation.

Antimicrobial Agents: The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Piperazine derivatives have shown potential in this area, with some exhibiting activity against both Gram-positive and Gram-negative bacteria. nih.gov The piperazine scaffold can be found in several generations of antibiotic drugs. rsc.org

Diabetes: The piperazine moiety is also present in compounds being investigated as antidiabetic agents. For example, some piperazine derivatives have been shown to act as dipeptidyl peptidase-4 (DPP-4) inhibitors, a validated target for the treatment of type 2 diabetes. mdpi.com

The following table summarizes potential therapeutic targets for piperazine-amine based compounds based on current research:

| Therapeutic Area | Potential Molecular Targets | Example Compound Class/Drug |

| Oncology | VEGFR-2, Tyrosine Kinases (e.g., ABL, KIT, PDGFRA) | Piperidone-piperazine conjugates, Imatinib, Avapritinib |

| Neurodegenerative Diseases | Amyloid-β, Tau protein | Novel piperazine-based aggregation inhibitors |

| Infectious Diseases | Bacterial cell wall/membrane components | Phenazine (B1670421) derivatives |

| Diabetes | Dipeptidyl peptidase-4 (DPP-4) | Piperazine-derived DPP-4 inhibitors |

Development of Targeted Delivery Systems and Combination Therapies

A significant advantage of the piperazine-amine scaffold is its potential for use in sophisticated drug delivery systems. The cationic nature of these compounds at physiological pH can be exploited for various applications.

One innovative approach involves the use of piperazine-based compounds in targeted siRNA delivery. nih.govnih.gov Researchers have successfully conjugated novel piperazine-based compounds to the interior of humanized ferritin nanocages. nih.govnih.govacs.org This system is designed to protect the siRNA cargo from degradation and deliver it to cancer cells that overexpress the transferrin receptor 1 (TfR1). nih.govnih.govunisi.it This targeted delivery system has shown improved gene silencing effects in various cancer cell lines, including HeLa, HepG2, and MCF-7. nih.govunisi.it

The inherent physicochemical properties of the piperazine ring, such as its ability to improve water solubility and oral bioavailability, also make it a valuable component in the design of drugs for combination therapies. nih.gov By enhancing the pharmacokinetic profile of a drug, the piperazine moiety can contribute to more effective treatment regimens.

Addressing Challenges of Drug Resistance and Metabolic Stability

While piperazine-containing drugs have achieved significant clinical success, challenges such as drug resistance and metabolic stability remain important considerations for future research.

Drug Resistance: The development of resistance to existing therapies is a major hurdle in treating diseases like cancer. Piperazine-based scaffolds are being explored to overcome such resistance. For example, Ponatinib, a BCR-ABL inhibitor containing a piperazine ring, is effective against the T315I mutant of the ABL kinase, which confers resistance to Imatinib. mdpi.com The structural flexibility of the piperazine moiety allows for the design of new molecules that can bind to mutated targets.

Metabolic Stability: The metabolic fate of piperazine derivatives can be complex. The piperazine ring can be susceptible to metabolism by cytochrome P450 (CYP) enzymes, potentially leading to the formation of various metabolites. researchgate.net Studies have shown that piperazine derivatives can also inhibit major CYP isoenzymes, which can lead to drug-drug interactions. researchgate.net Future research will need to focus on designing piperazine-amine compounds with improved metabolic stability. This could involve strategic modifications to the piperazine ring or adjacent functional groups to block sites of metabolism without compromising therapeutic activity. For instance, some studies on novel antibacterial phenazine derivatives have shown promising metabolic stability against both phase I and phase II metabolizing enzymes. nih.gov

Clinical Translation Potential of Piperazine-Amine Based Therapeutics

The significant number of FDA-approved drugs containing the piperazine scaffold is a strong indicator of the clinical translation potential of this class of compounds. researchgate.netmdpi.com The piperazine ring is often incorporated into drug molecules to optimize their pharmacokinetic properties, such as solubility and bioavailability, which are critical for successful clinical development. nih.govmdpi.com

The diverse range of therapeutic applications for piperazine-containing drugs, from oncology and psychiatry to infectious diseases, underscores the adaptability of this chemical moiety. rsc.orgmdpi.comresearchgate.net The continued exploration of piperazine-amine derivatives, including compounds like this compound, is therefore a highly promising avenue for the discovery and development of new medicines.

The following table lists some examples of FDA-approved drugs that contain a piperazine moiety, illustrating the successful clinical translation of this scaffold:

| Drug Name | Therapeutic Class | Primary Indication |

| Imatinib | Tyrosine Kinase Inhibitor | Chronic Myelogenous Leukemia, Gastrointestinal Stromal Tumors |

| Vortioxetine | Antidepressant | Major Depressive Disorder |

| Aripiprazole | Antipsychotic | Schizophrenia, Bipolar Disorder |

| Ponatinib | Tyrosine Kinase Inhibitor | Imatinib-resistant Chronic Myelogenous Leukemia |

| Avapritinib | Kinase Inhibitor | Metastatic Gastrointestinal Stromal Tumors |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-Methylpiperazin-1-yl)butan-1-amine, and what factors influence reaction efficiency?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, a patent application describes using dibenzyl-protected intermediates followed by catalytic hydrogenation to yield the final amine (e.g., (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine, synthesized via deprotection of dibenzyl precursors) . Key factors include solvent choice (e.g., anhydrous THF), temperature control (room temperature to 80°C), and catalyst selection (e.g., palladium on carbon for hydrogenation). Impurities from incomplete deprotection or side reactions must be monitored via TLC or HPLC.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : H and C NMR are critical for confirming the piperazine ring and butan-1-amine backbone. For instance, H NMR signals for piperazine protons appear as multiplets at δ 2.3–2.8 ppm, while the methyl group resonates as a singlet near δ 2.2 ppm .

- Mass Spectrometry (MS) : ESI-MS (m/z 171.28 [M+H]+) confirms molecular weight .

- Purity Analysis : HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water mobile phase resolves impurities.

Q. What are the recommended storage conditions and handling precautions for this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at room temperature. Avoid moisture to prevent hydrolysis. Safety protocols include using gloves, goggles, and fume hoods due to its corrosive nature (H314 hazard statement). Immediate decontamination with water is required upon skin contact .

Advanced Research Questions

Q. What strategies can be employed to resolve conflicting crystallographic data when determining the molecular structure of this compound?

- Methodological Answer : Conflicting data may arise from disordered piperazine conformers. Use SHELX software (e.g., SHELXL) for refinement, applying restraints to torsional angles and hydrogen bonding parameters. High-resolution data (d-spacing < 0.8 Å) and twinning detection (via R-factor analysis) improve accuracy. For ambiguous cases, complementary techniques like DFT-optimized molecular geometry (using Gaussian) can validate crystallographic models .

Q. How do researchers analyze and interpret collision cross-section (CCS) data from ion mobility spectrometry (IMS) for this compound?

- Methodological Answer : CCS values (measured via drift-tube IMS) correlate with molecular conformation in the gas phase. Compare experimental CCS (predicted m/z 171.28) with computational models (e.g., MOBCAL). Discrepancies between observed and theoretical CCS may indicate flexible piperazine rings or protonation-dependent conformers. Calibration with standards (e.g., tetraalkylammonium salts) ensures instrument accuracy .

Q. What computational approaches are used to predict the reactivity and interaction profiles of this compound in biological systems?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with receptors (e.g., serotonin or dopamine receptors) by aligning the piperazine moiety with hydrophobic binding pockets.

- MD Simulations : GROMACS simulations (AMBER force field) assess stability of ligand-receptor complexes over 100-ns trajectories.

- ADMET Prediction : Tools like SwissADME predict blood-brain barrier permeability (logBB > 0.3) and metabolic susceptibility (CYP450 oxidation sites on the piperazine ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。